3-Oxopentanoate

Asymmetric Synthesis Biocatalysis Ketoreductase

Ethyl 3-oxopentanoate is the optimal β-ketoester for cost-effective biocatalytic synthesis of chiral (R)-3-hydroxypentanoate, achieving 92–97% ee via optimized whole-cell reduction. Its intermediate C4-alkyl chain delivers unique ketoreductase stereoselectivity unattainable with ethyl acetoacetate or ethyl 3-oxohexanoate—critical for anti-Prelog studies and enzyme engineering. With a bp of 191°C, it functions as both reaction solvent and prochiral substrate in Claisen condensations and Michael additions. Essential for chiral pharmaceutical, flavor, and fragrance building block R&D.

Molecular Formula C5H7O3-
Molecular Weight 115.11 g/mol
Cat. No. B1256331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopentanoate
Synonyms3-oxopentanoate
Molecular FormulaC5H7O3-
Molecular Weight115.11 g/mol
Structural Identifiers
SMILESCCC(=O)CC(=O)[O-]
InChIInChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1
InChIKeyFHSUFDYFOHSYHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Oxopentanoate (CAS 4949-44-4): A β-Ketoester for Asymmetric Synthesis


Ethyl 3-oxopentanoate (ethyl propionylacetate, CAS 4949-44-4) is a β-ketoester of molecular formula C₇H₁₂O₃ and molecular weight 144.17 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 191°C and a density of 1.0527 g/cm³ at 20°C . As a prochiral ketone, it serves as a key substrate in asymmetric reductions to yield chiral β-hydroxy esters—critical building blocks for pharmaceuticals, flavors, and fragrances [2]. Its β-ketoester moiety also enables participation in Claisen condensations and Michael additions, making it a versatile intermediate in organic synthesis [3].

Why Ethyl 3-Oxopentanoate Cannot Be Simply Substituted by Other β-Ketoesters


β-Ketoesters like ethyl acetoacetate, ethyl 4-chloroacetoacetate, and ethyl 3-oxohexanoate share a core structure, but their enzymatic reduction outcomes differ dramatically. The stereoselectivity of a given ketoreductase is highly sensitive to the size and electronic nature of the alkyl substituent at the C4 position [1]. For instance, the enzyme YOL151w from Saccharomyces cerevisiae yields the (R)-alcohol with 61% ee from ethyl 3-oxopentanoate, but gives the (S)-alcohol with 99% ee from the branched ethyl 4-methyl-3-oxopentanoate and 97% ee from ethyl 4-chloro-3-oxobutanoate [2]. Similarly, while ethyl 3-oxobutanoate and ethyl 3-oxohexanoate can be reduced with high stereoselectivity by baker's yeast, ethyl 3-oxopentanoate yields a nearly racemic mixture (approx. 50% ee) without process intervention [3]. These differences mean that substituting one β-ketoester for another in a chiral synthesis will almost certainly lead to a different enantiomer or lower optical purity, making empirical substitution unreliable.

Quantitative Differentiation of Ethyl 3-Oxopentanoate: Head-to-Head Evidence for Scientific Selection


Enzymatic Reduction: Ethyl 3-Oxopentanoate vs. Ethyl 4-Chloro-3-oxobutanoate with Ketoreductase YOL151w

Ethyl 3-oxopentanoate is reduced by the ketoreductase YOL151w from Saccharomyces cerevisiae to yield the (R)-enantiomer with 61% ee. In contrast, ethyl 4-chloro-3-oxobutanoate is reduced by the same enzyme to yield the (S)-enantiomer with 97% ee [1].

Asymmetric Synthesis Biocatalysis Ketoreductase

Baker's Yeast Reduction: Ethyl 3-Oxopentanoate vs. Ethyl 3-Oxobutanoate and Ethyl 3-Oxohexanoate

Under standard conditions, baker's yeast reduces ethyl 3-oxopentanoate with low stereoselectivity, yielding approximately 50% ee of both (R)- and (S)-products. In contrast, ethyl 3-oxobutanoate and ethyl 3-oxohexanoate can be reduced with high stereoselectivity under the same conditions [1].

Whole-cell Biocatalysis Saccharomyces cerevisiae Chiral Alcohol

Process Optimization: Enhancing Stereoselectivity of Ethyl 3-Oxopentanoate Reduction with Baker's Yeast

The low native stereoselectivity of ethyl 3-oxopentanoate can be overcome. By combining allyl alcohol and sugar with baker's yeast, the reduction can be shifted towards the (R)-hydroxy ester with an enantiomeric excess (ee) of 92-97% and a good reduction capacity [1].

Process Chemistry Biocatalysis Enantioselective Synthesis

Physical Properties: Ethyl 3-Oxopentanoate vs. Common β-Ketoester Comparators

Ethyl 3-oxopentanoate has a higher boiling point (191°C) and density (1.0527 g/cm³ at 20°C) than ethyl acetoacetate (bp 180.8°C, density 1.021 g/cm³). It also has a significantly lower density than ethyl 4-chloroacetoacetate (1.218 g/mL at 25°C) [1][2].

Physicochemical Properties Process Engineering Solvent Selection

Optimal Application Scenarios for Ethyl 3-Oxopentanoate Based on Verified Evidence


Synthesis of Ethyl (R)-3-Hydroxypentanoate via Optimized Baker's Yeast Reduction

Ethyl 3-oxopentanoate is the preferred substrate for producing ethyl (R)-3-hydroxypentanoate when a cost-effective, whole-cell biocatalytic process is desired. While native reduction yields a racemic mixture, the addition of allyl alcohol and sugar to baker's yeast (Saccharomyces cerevisiae) shifts selectivity to yield the (R)-enantiomer with 92-97% ee [1]. This optimized process provides a high-purity chiral building block for further synthesis.

Substrate for Studying Structure-Activity Relationships of Ketoreductases

Due to its intermediate size and moderate native enantioselectivity with enzymes like YOL151w (61% ee), ethyl 3-oxopentanoate is an excellent model substrate for investigating how subtle structural changes in β-ketoesters affect ketoreductase activity and stereoselectivity [1]. It is particularly useful for studying anti-Prelog selectivity and for engineering enzymes with improved performance.

Precursor for Chiral β-Hydroxy Esters in Flavor and Fragrance Synthesis

Chiral β-hydroxy esters are key intermediates for creating specific flavor and fragrance molecules. Ethyl 3-oxopentanoate serves as a prochiral precursor that can be reduced to either (R)- or (S)-ethyl 3-hydroxypentanoate, depending on the biocatalyst and conditions chosen [1]. This flexibility allows for the targeted synthesis of specific enantiomers required for desired sensory profiles.

Solvent and Reactant in Organic Synthesis Requiring Specific Physical Properties

With a boiling point of 191°C and a density of 1.0527 g/cm³ at 20°C [1], ethyl 3-oxopentanoate offers distinct physical properties compared to lighter esters like ethyl acetoacetate (bp 180.8°C) and denser, halogenated esters like ethyl 4-chloroacetoacetate (density 1.218 g/mL) [2][3]. This makes it a suitable choice as a reaction solvent or reagent in processes where these specific physical parameters are critical for separation or reaction conditions.

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